(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 101860-51-9
VCID: VC21267376
InChI: InChI=1S/C13H15NO3S/c1-9(15)12-8-18-13(16)14(12)7-10-3-5-11(17-2)6-4-10/h3-6,12H,7-8H2,1-2H3/t12-/m0/s1
SMILES: CC(=O)C1CSC(=O)N1CC2=CC=C(C=C2)OC
Molecular Formula: C13H15NO3S
Molecular Weight: 265.33 g/mol

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

CAS No.: 101860-51-9

Cat. No.: VC21267376

Molecular Formula: C13H15NO3S

Molecular Weight: 265.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one - 101860-51-9

Specification

CAS No. 101860-51-9
Molecular Formula C13H15NO3S
Molecular Weight 265.33 g/mol
IUPAC Name (4R)-4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one
Standard InChI InChI=1S/C13H15NO3S/c1-9(15)12-8-18-13(16)14(12)7-10-3-5-11(17-2)6-4-10/h3-6,12H,7-8H2,1-2H3/t12-/m0/s1
Standard InChI Key WJKUDHXSJQWMFN-LBPRGKRZSA-N
Isomeric SMILES CC(=O)[C@@H]1CSC(=O)N1CC2=CC=C(C=C2)OC
SMILES CC(=O)C1CSC(=O)N1CC2=CC=C(C=C2)OC
Canonical SMILES CC(=O)C1CSC(=O)N1CC2=CC=C(C=C2)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator